N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a furan ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, similar to other herbicides .
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar dichlorophenyl group but different functional groups.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A herbicide that inhibits photosynthesis by blocking the electron transport chain
Uniqueness
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can lead to variations in its reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-9-3-4-11(14)12(15)6-9/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIFRHOZKEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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